molecular formula C19H15Cl2N3O3S B2800028 2-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893930-26-2

2-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2800028
CAS No.: 893930-26-2
M. Wt: 436.31
InChI Key: PTGXIHIIGCCRIK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H15Cl2N3O3S and its molecular weight is 436.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A significant area of research has been dedicated to the synthesis and spectroscopic characterization of related compounds. For instance, Salian et al. (2017) described the synthesis of a closely related compound through the reaction of specific precursors, highlighting the importance of FT-IR, NMR, and LCMS data in confirming the cyclization of the compound (Salian, Narayana, & Sarojini, 2017). This focus on detailed structural analysis underscores the complexity of synthesizing and verifying the structures of such compounds.

Molecular Structures and Interactions

Research by Narayana et al. (2016) on crystal structures of C,N-disubstituted acetamides, including compounds with a 4-chlorophenyl component, reveals the significance of N—H⋯O and C—H⋯O hydrogen bonds along with C—Cl⋯π(arene) interactions in forming complex molecular sheets and interwoven structures (Narayana, Yathirajan, Rathore, & Glidewell, 2016). These findings contribute to the understanding of the molecular assembly and potential functionalities of such acetamides.

Potential Applications

The nonlinear optical properties and potential for photonic device applications of certain crystalline acetamides, including compounds analogous to the one , were investigated by Castro et al. (2017). Their study emphasizes the importance of these compounds in optical switches, modulators, and other photonic applications due to their favorable (hyper)polarizabilities (Castro, Osório, Ternavisk, Napolitano, Valverde, & Baseia, 2017). This highlights the broader applicability of such compounds beyond their chemical interest, suggesting roles in technological advancements.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3S/c20-13-3-1-12(2-4-13)9-18(25)22-19-16-10-28(26,27)11-17(16)23-24(19)15-7-5-14(21)6-8-15/h1-8H,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGXIHIIGCCRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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